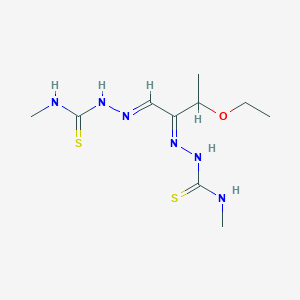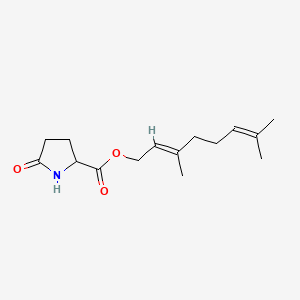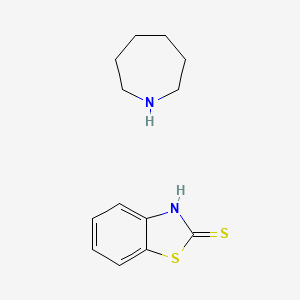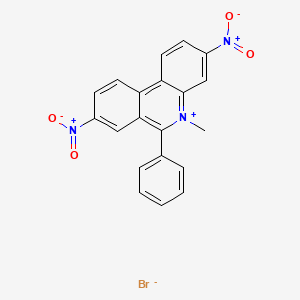
Tritetradecyl 2-hydroxypropane-1,2,3-tricarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Tritetradecyl 2-hydroxypropane-1,2,3-tricarboxylate typically involves the esterification of citric acid with tetradecyl alcohol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The general reaction scheme is as follows:
Citric Acid+3Tetradecyl AlcoholAcid CatalystTritetradecyl 2-hydroxypropane-1,2,3-tricarboxylate+3Water
Industrial Production Methods: In an industrial setting, the esterification process is carried out in large reactors with efficient mixing and temperature control to ensure complete reaction and high yield. The reaction mixture is then purified through distillation or crystallization to obtain the final product.
Types of Reactions:
Hydrolysis: this compound can undergo hydrolysis in the presence of water and an acid or base catalyst, breaking down into citric acid and tetradecyl alcohol.
Oxidation: The compound can be oxidized under strong oxidative conditions, leading to the formation of various oxidation products.
Substitution: It can participate in substitution reactions where the ester groups are replaced by other functional groups.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Various nucleophiles under appropriate conditions.
Major Products:
Hydrolysis: Citric acid and tetradecyl alcohol.
Oxidation: Various carboxylic acids and aldehydes.
Substitution: Ester derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Tritetradecyl 2-hydroxypropane-1,2,3-tricarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and as a stabilizing agent in emulsions.
Biology: Employed in the formulation of biological buffers and as a component in cell culture media.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form micelles.
Industry: Utilized in the production of cosmetics, detergents, and lubricants due to its surfactant properties.
Mecanismo De Acción
The mechanism of action of Tritetradecyl 2-hydroxypropane-1,2,3-tricarboxylate is primarily based on its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for the formation of micelles and emulsions. This property is crucial in applications such as drug delivery, where it helps in the solubilization and transport of hydrophobic drugs. The molecular targets and pathways involved include interactions with lipid bilayers and proteins, facilitating the transport and release of active compounds.
Comparación Con Compuestos Similares
Tritetradecyl citrate: Similar structure but lacks the hydroxyl group on the propane backbone.
Tritetradecyl malate: Derived from malic acid instead of citric acid.
Tritetradecyl succinate: Derived from succinic acid.
Uniqueness: Tritetradecyl 2-hydroxypropane-1,2,3-tricarboxylate is unique due to the presence of three ester groups and a hydroxyl group on the propane backbone, which imparts distinct surfactant properties and reactivity compared to its analogs. This makes it particularly useful in applications requiring strong emulsifying and stabilizing properties.
Propiedades
Número CAS |
94277-81-3 |
|---|---|
Fórmula molecular |
C48H92O7 |
Peso molecular |
781.2 g/mol |
Nombre IUPAC |
tritetradecyl 2-hydroxypropane-1,2,3-tricarboxylate |
InChI |
InChI=1S/C48H92O7/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-53-45(49)43-48(52,47(51)55-42-39-36-33-30-27-24-21-18-15-12-9-6-3)44-46(50)54-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h52H,4-44H2,1-3H3 |
Clave InChI |
JZSVJKNORISSFL-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCOC(=O)CC(CC(=O)OCCCCCCCCCCCCCC)(C(=O)OCCCCCCCCCCCCCC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



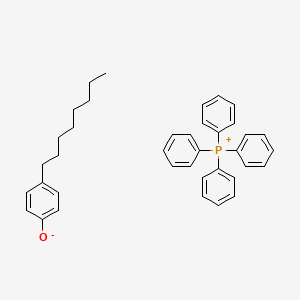
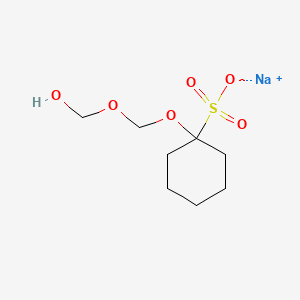

![4-[(3-Isocyanato-O-tolyl)methyl]-1,3-phenylene diisocyanate](/img/structure/B12669078.png)

